molecular formula C14H16N4O3S B3129104 Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate CAS No. 339014-17-4

Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

Cat. No.: B3129104
CAS No.: 339014-17-4
M. Wt: 320.37 g/mol
InChI Key: OVIDZUFAYAKOMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves several steps. One common synthetic route includes the reaction of 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carbonitrile with ethyl chloroformate under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity, as well as the use of continuous flow reactors to scale up the process.

Chemical Reactions Analysis

Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets. In the context of tuberculosis treatment, it targets the QcrB subunit of the menaquinol cytochrome c oxidoreductase complex, which is part of the bc1-aa3-type cytochrome c oxidase complex responsible for driving oxygen-dependent respiration in Mycobacterium tuberculosis . By inhibiting this complex, the compound disrupts the bacterial respiratory chain, leading to cell death.

Comparison with Similar Compounds

Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate can be compared to other compounds in the morpholino-thiophene series, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic use.

Properties

IUPAC Name

ethyl 5-morpholin-4-yl-3-thiophen-2-yl-1,2,4-triazine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O3S/c1-2-21-14(19)11-13(18-5-7-20-8-6-18)15-12(17-16-11)10-4-3-9-22-10/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVIDZUFAYAKOMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(N=N1)C2=CC=CS2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate
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Ethyl 5-morpholino-3-(2-thienyl)-1,2,4-triazine-6-carboxylate

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